molecular formula C23H23FN2O4S B10991278 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B10991278
M. Wt: 442.5 g/mol
InChI Key: PNDQVJFYUJANNK-UHFFFAOYSA-N
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Description

3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a fluoro group and a pyrrole ring, which is further functionalized with a methoxyphenylsulfonyl group and a prop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The prop-2-en-1-yl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the benzamide core, potentially forming amines or alcohols.

    Substitution: The fluoro group on the benzamide core can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a pharmacophore. The presence of the fluoro group and the sulfonyl group suggests it might interact with biological targets in unique ways, possibly leading to the development of new drugs.

Medicine

In medicinal chemistry, 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the development of new materials, particularly those requiring specific electronic or photonic properties due to the presence of the fluoro and methoxyphenylsulfonyl groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluoro group could enhance binding affinity through hydrogen bonding or electrostatic interactions, while the sulfonyl group might increase solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is unique due to the presence of the pyrrole ring and the prop-2-en-1-yl group. These additional functional groups provide more sites for chemical modification and potentially more diverse biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

3-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H23FN2O4S/c1-5-13-26-16(3)15(2)21(31(28,29)20-11-9-19(30-4)10-12-20)22(26)25-23(27)17-7-6-8-18(24)14-17/h5-12,14H,1,13H2,2-4H3,(H,25,27)

InChI Key

PNDQVJFYUJANNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)F)CC=C)C

Origin of Product

United States

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